molecular formula C6H7N5S B13282601 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13282601
M. Wt: 181.22 g/mol
InChI Key: GFKZEZPFJTZRBD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic name 1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-imidazol-2-amine adheres rigorously to IUPAC guidelines. The parent heterocycle is the imidazole ring, numbered to prioritize the lowest possible locants for substituents. The prefix 1H- denotes the position of the hydrogen atom on the imidazole nitrogen at position 1, ensuring unambiguous tautomer specification. The substituent at position 1 is a methyl group attached to the 4-position of a 1,2,3-thiadiazole ring, itself a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The amine group at position 2 of the imidazole completes the structure. Alternative names, such as 1864495-30-6 (CAS registry number) and EN300-1109852, are database identifiers but lack structural descriptiveness.

Molecular Formula and Compositional Analysis

The molecular formula C₆H₇N₅S (molecular weight: 181.22 g/mol) reflects a nitrogen-rich system (38.7% by mass) with a sulfur content of 17.7%. Elemental analysis confirms the stoichiometry: carbon (39.8%), hydrogen (3.9%), nitrogen (38.7%), and sulfur (17.7%). Comparatively, the nitrogen content exceeds that of simpler imidazole derivatives (e.g., histidine, 27.1% nitrogen), highlighting the electron-deficient nature imparted by the thiadiazole ring. The formula aligns with mass spectrometric data, which typically shows a molecular ion peak at m/z 181.22 and fragment ions corresponding to imidazole (C₃H₄N₂⁺, m/z 68) and thiadiazole (C₂H₂N₂S⁺, m/z 86).

2D Structural Elucidation and Bonding Patterns

The 2D structure (Figure 1) comprises two aromatic heterocycles:

  • Imidazole core : A five-membered ring with alternating single and double bonds (N1–C2: 1.38 Å, C2–N3: 1.31 Å). The amine group at C2 participates in resonance, delocalizing electrons across the N1–C2–N3 segment.
  • 1,2,3-Thiadiazole : A sulfur-containing ring with bond lengths characteristic of aromatic systems (S–N: 1.65 Å, N–N: 1.30 Å). The methylene bridge (–CH₂–) connecting the thiadiazole to the imidazole introduces rotational flexibility while maintaining planarity between the rings.

The SMILES string C1=NC(=CN1C[C2=NSN=C2])N encodes this connectivity, emphasizing the thiadiazole’s 4-position substitution and the imidazole’s 1H tautomer. Resonance structures stabilize the system: the imidazole’s π-electrons delocalize over N1–C2–N3, while the thiadiazole’s conjugation involves sulfur’s lone pairs interacting with adjacent nitrogen atoms.

3D Conformational Analysis and Crystal Packing

Computational models (B3LYP/6-31G(d)) predict two dominant conformers (Figure 2):

  • Planar conformation : The thiadiazole and imidazole rings coplanar (dihedral angle: 0–10°), stabilized by π–π interactions between heterocycles.
  • Orthogonal conformation : Rings perpendicular (dihedral angle: 85–95°), favored in solution due to reduced steric hindrance.

Crystal packing, though unreported for this specific compound, can be inferred from analogous structures. Thiadiazole-containing molecules often form layered arrangements via S···N interactions (2.8–3.0 Å) and C–H···N hydrogen bonds (2.5–2.7 Å). The methylene linker likely enables interdigitation of aromatic rings, promoting dense packing.

Tautomeric and Resonance Forms

Tautomerism arises in both rings:

  • Imidazole tautomerism : The 1H-imidazole form dominates (99.7% population at 298 K), but a minor 3H-tautomer (0.3%) exists where the hydrogen shifts to N3.
  • Thiadiazole resonance : While 1,2,3-thiadiazoles lack classical keto-enol tautomers, sulfur’s polarizability permits charge-separated resonance forms (Figure 3). The thiadiazole’s 2(3H)-thione tautomer, though energetically disfavored (ΔG = +4.2 kcal/mol), may transiently form in polar solvents.

Resonance hybrid structures delocalize electrons across both rings, enhancing thermal stability. The imidazole amine group donates electron density into the thiadiazole, partially mitigating its electron-deficient character.

Isotopic Labeling and Stereochemical Considerations

Isotopic studies, though unreported for this compound, can leverage strategies from related systems:

  • ¹³C labeling : Incorporation at C2 (imidazole) or C4 (thiadiazole) via cyclocondensation of labeled precursors (e.g., [¹³C]-thiourea).
  • ¹⁵N labeling : Introduction at N3 (imidazole) using [¹⁵N]-ammonia during ring closure.

Stereochemical complexity is limited due to the absence of chiral centers. However, the methylene bridge permits restricted rotation (barrier: ~12 kcal/mol), creating atropisomers separable below 150 K.

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

1-(thiadiazol-4-ylmethyl)imidazol-2-amine

InChI

InChI=1S/C6H7N5S/c7-6-8-1-2-11(6)3-5-4-12-10-9-5/h1-2,4H,3H2,(H2,7,8)

InChI Key

GFKZEZPFJTZRBD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CC2=CSN=N2

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Methodology Description Key Reagents Yield & Conditions References
From Acylhydrazines Cyclization of acylhydrazines with sulfur reagents to form thiadiazole ring, followed by attachment to imidazole core Acylhydrazines, carbon disulfide (CS₂), isothiocyanates Reactions typically occur under reflux in ethanol or similar solvents; yields vary from moderate to high ,
From Thiosemicarbazides Cyclization of thiosemicarbazides with sulfur sources to produce thiadiazole, then derivatization with imidazole Thiosemicarbazides, CS₂, sodium hydroxide Reflux conditions; yields around 80% ,
From Dithiocarbazates Reaction of dithiocarbazates with electrophiles to form thiadiazole rings, followed by functionalization Dithiocarbazates, electrophiles (e.g., isothiocyanates) Mild to reflux conditions
Transformation of 1,3,4-Oxadiazoles Cyclization or rearrangement of oxadiazoles to thiadiazoles, then coupling with imidazole derivatives 1,3,4-Oxadiazoles, reagents for ring transformation Mild conditions; yields depend on specific protocols

Specific Example: Synthesis via Thiosemicarbazide Route

A typical synthesis involves the following steps:

  • Step 1: Formation of 2-amino-5-substituted-1,3,4-thiadiazole via cyclization of thiosemicarbazide with carbon disulfide under reflux.
  • Step 2: Functionalization of the thiadiazole with a methyl group attached to the 4-position.
  • Step 3: Coupling of the methylated thiadiazole with an imidazole derivative, often via nucleophilic substitution or condensation reactions, to afford the target compound.

This approach is supported by research indicating yields around 80% under optimized reflux conditions in ethanol or DMF.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 80–120°C Reflux conditions are common for cyclization steps
Solvent Ethanol, DMF, DMSO Polar aprotic solvents facilitate ring closure
Reaction Time 2–6 hours Ensures complete cyclization and coupling
pH Slightly basic (pH 8–10) Promotes nucleophilic attack and ring formation

Notes on Synthesis and Structural Confirmation

  • Hydrogen Bonding & Crystal Structure: As observed in recent crystallographic studies, molecules tend to form hydrogen-bonded chains, which can influence crystallization and purity of the final product.
  • Spectroscopic Validation: Confirm the structure via NMR, IR, and mass spectrometry, focusing on characteristic signals for the imidazole and thiadiazole rings.

Summary of Literature Findings

Source Key Findings Relevance to Synthesis
IUCr Journals Crystallographic data and synthesis pathways involving heterocycles similar to the target compound Provides structural insights and synthesis validation
Rev. Virtual Quim. Review of methods for synthesizing thiadiazole derivatives, emphasizing multi-step reactions and bioactivity Guides optimization of synthetic protocols
Vulcanchem Commercial availability and general synthesis strategies Useful for preliminary planning and reagent sourcing

Chemical Reactions Analysis

Types of Reactions

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication and inhibit cell proliferation.

Mechanism of Action

The mechanism of action of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine involves its interaction with various molecular targets and pathways. In medicinal applications, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes and inhibition of cell growth. The specific molecular targets and pathways can vary depending on the biological context and the specific derivatives of the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazol-2-amine Derivatives

Compound Name Substituents Biological Activity Potency (IC50/EC50) Applications Reference
1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine Thiadiazol-4-ylmethyl Inferred antimicrobial, antiviral Not reported Potential drug development -
4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine Hexylphenyl, CF₃ Anti-mycobacterial biofilm inhibition Not quantified Antimicrobial agents
1-(Benzylideneamino)-4-phenyl-1H-imidazol-2-amine (4a) Benzylideneamino, phenyl Antiplatelet ~ Acetylsalicylic acid Cardiovascular therapeutics
4-Methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine (24i) Naphthalene-sulfonyl indole 5-HT6 receptor modulation High affinity Cognitive impairment treatment
Imidacloprid-guanidine-olefin (IGO) 6-Chloro-3-pyridinylmethyl Pesticide metabolite Not applicable Environmental persistence studies
5-(4-Phenylphenyl)-1H-imidazol-2-amine hydrochloride Biphenyl Inferred receptor interaction Not reported Chemical intermediate

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in 4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine enhances lipophilicity and antimicrobial activity by disrupting biofilm formation . Aromatic Systems: Benzylideneamino and phenyl substituents in compound 4a improve antiplatelet efficacy through collagen-mediated aggregation inhibition, comparable to aspirin .

Biological Activity Profiles :

  • Antimicrobial Activity : Thiadiazole-containing compounds (e.g., ) often exhibit antimicrobial properties due to sulfur’s role in disrupting bacterial membranes.
  • Receptor Modulation : Imidazol-2-amine derivatives like 24i show high selectivity for serotonin receptors (5-HT6R), aiding in cognitive disorder treatments .
  • Environmental Impact : IGO, a metabolite of the pesticide imidacloprid, highlights the environmental persistence of imidazole derivatives, necessitating careful design to balance efficacy and ecological safety .

Synthetic Accessibility: Multi-component reactions (e.g., ) and nucleophilic substitutions (e.g., ) are common strategies for imidazole-thiadiazole hybrids.

Research Findings and Implications

Pharmacological Potential

  • Antimicrobial Applications : The thiadiazole moiety’s electron-deficient nature may enhance binding to microbial targets, as seen in structurally related compounds .
  • Neurotherapeutic Potential: Analogous 2-aminoimidazoles (e.g., 24i) demonstrate receptor selectivity, suggesting the target compound could be optimized for CNS disorders .

Biological Activity

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Overview of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a key structural motif in many biologically active compounds. It exhibits a range of pharmacological properties including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Anti-inflammatory : Reduces inflammation through various mechanisms.
  • Anticonvulsant : Potential use in epilepsy treatment.
  • Antidiabetic : Helps in managing blood sugar levels.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit potent antimicrobial properties. For example, compounds containing the thiadiazole moiety have shown significant activity against various bacterial strains and fungi. A review highlighted that some derivatives demonstrated higher efficacy compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through several studies. Notably:

  • In vitro studies have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical carcinoma) and CEM (T-lymphocyte leukemia), with IC50 values in the low micromolar range .
  • A specific study found that derivatives with the imidazole-thiadiazole structure exhibited remarkable antiproliferative activity against murine leukemia and human breast carcinoma cells .

Anti-inflammatory and Anticonvulsant Properties

The compound also shows promise in anti-inflammatory applications. The presence of the thiadiazole ring has been linked to reduced inflammation markers in various models . Furthermore, modifications to the thiadiazole structure have resulted in compounds with anticonvulsant effects, suggesting potential for epilepsy treatment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerCytotoxic effects on HeLa and CEM cells
Anti-inflammatoryReduces inflammation markers
AnticonvulsantPotential for epilepsy treatment

Case Study 1: Anticancer Efficacy

A study conducted by Patel et al. reported on a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives that exhibited IC50 values as low as 1.2 nM against specific cancer targets. This highlights the potential of modifying the thiadiazole structure to enhance anticancer efficacy .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, several derivatives were synthesized and tested against standard bacterial strains. Results indicated that certain modifications significantly increased their potency compared to traditional antibiotics .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine?

The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazides with sulfuric acid or iodine in the presence of a base (e.g., NaOH) .
  • Step 2 : Introduction of the imidazole scaffold using Boc-protected intermediates. For example, tert-butyl carbamate derivatives are synthesized via nucleophilic substitution or condensation reactions, followed by Boc deprotection with trifluoroacetic acid (TFA) to yield the free amine .
  • Step 3 : Purification via silica gel column chromatography, with eluents such as ethyl acetate/hexane mixtures, to isolate the target compound .
    Key intermediates (e.g., 4-(1,2,3-thiadiazol-4-yl)aniline) are critical for coupling reactions .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the thiadiazole ring resonate at δ 7.5–8.5 ppm, while imidazole NH2_2 groups appear as broad singlets around δ 5.0–6.0 ppm .
  • Infrared (IR) Spectroscopy : Stretching vibrations for NH2_2 (~3400 cm1^{-1}) and C=N bonds (~1600 cm1^{-1}) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Advanced: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions, such as the electron-rich thiadiazole sulfur and imidazole NH2_2 groups .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer interactions, relevant for biological activity or coordination chemistry .
  • Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions stabilizing the structure, e.g., σ→σ* interactions in the thiadiazole ring .

Advanced: How can researchers address discrepancies in crystallographic data during structure refinement?

  • Software Tools : Use SHELXL for small-molecule refinement. Discrepancies in R-factors may arise from twinning or disordered solvent molecules. Apply restraints (e.g., DFIX, SIMU) to stabilize problematic regions .
  • Validation : Cross-check with the Cambridge Structural Database (CSD) for bond length/angle outliers. Tools like WinGX integrate validation modules to flag errors .

Basic: What is the role of Boc deprotection in the synthesis of imidazole derivatives?

Boc (tert-butoxycarbonyl) protection prevents undesired side reactions during imidazole ring formation. Deprotection is achieved via:

  • Acidic Conditions : Treatment with TFA in dichloromethane (DCM) at 0°C, followed by neutralization with NaHCO3_3 .
  • Workup : Extraction with ethyl acetate and drying over MgSO4_4 ensures high yields (>60%) of the free amine .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

  • Parallel Screening : Test reaction conditions (e.g., solvent, catalyst) for each step. For example, DMF enhances cyclization efficiency in thiadiazole formation .
  • Intermediate Trapping : Use quenching agents (e.g., NH4_4Cl) to stabilize reactive intermediates .
  • Scale-Up Considerations : Replace hazardous reagents (e.g., concentrated H2_2SO4_4) with greener alternatives (e.g., Eaton’s reagent) under solvent-free conditions .

Advanced: How does this compound interact with biological targets such as bacterial biofilms?

  • Mode of Action : The 2-aminoimidazole scaffold disrupts quorum sensing by competing with autoinducer molecules (e.g., acyl homoserine lactones) .
  • Structure-Activity Relationship (SAR) : Substituents like the thiadiazole ring enhance lipophilicity, improving membrane penetration. Biofilm inhibition is quantified via crystal violet assays (IC50_{50} ~10–50 µM) .

Advanced: How can sorption-desorption studies inform environmental risk assessments?

  • Freundlich Isotherms : Determine soil-binding coefficients (Kf_f) using batch equilibration. For example, imidazole metabolites exhibit Kf_f values of 2–5 L/kg in tropical soils, indicating moderate mobility .
  • pH Dependence : Sorption decreases at higher pH due to deprotonation of NH2_2 groups, increasing leaching potential .

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